![molecular formula C11H17ClN2O B3088285 N-(4-Amino-2-methylphenyl)butanamide hydrochloride CAS No. 1184988-39-3](/img/structure/B3088285.png)
N-(4-Amino-2-methylphenyl)butanamide hydrochloride
Overview
Description
“N-(4-Amino-2-methylphenyl)butanamide hydrochloride” is a chemical compound with the CAS Number: 1184988-39-3 . It has a molecular weight of 228.72 . The compound is stored at room temperature and is available in solid form .
Physical And Chemical Properties Analysis
“N-(4-Amino-2-methylphenyl)butanamide hydrochloride” is a solid at room temperature . It has a molecular weight of 228.72 .Scientific Research Applications
Synthetic Chemistry and Material Science Applications
Synthesis of Novel Compounds
Research has been conducted on the synthesis of new compounds from N-(2,2-Dichloro-1-cyanoethenyl)amides, leading to the discovery of previously unknown 5-amino-1,3-oxazole-4-carbonitriles and other significant compounds (Shablykin et al., 2021). These findings are crucial for the development of new materials and chemicals with potential applications in various industries.
Antibacterial Activity
The synthesis and evaluation of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide have been explored for their antibacterial activity, highlighting the role of such compounds in combating microbial resistance (Tumosienė et al., 2012).
Biomedical Research
Enzyme Inhibition
A study on the synthesis, molecular docking, and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides has shown significant inhibitory potential against tyrosinase and melanin, suggesting applications in depigmentation and treatment of pigmentation disorders (Raza et al., 2019).
Dipeptidyl Peptidase IV Inhibitors
Novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides have been investigated as potent and selective inhibitors for dipeptidyl peptidase IV, which are crucial in the development of treatments for diabetes (Nitta et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)butanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2;/h5-7H,3-4,12H2,1-2H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJQWFGEWVHOMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)butanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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